![molecular formula C8H7F3N4O B15236232 6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236232.png)
6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one is a heterocyclic compound that features a pyrazolo[3,4-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-one with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of pyrazolo[3,4-D]pyrimidine exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its derivatives are studied for their ability to interact with specific biological targets, such as enzymes and receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique properties make it suitable for the formulation of pesticides and the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidifen: An acaricide with a similar pyrimidine core but different substituents.
Flupentiofenox: A trifluoroethyl thioether derivative used as an acaricide.
EPZ-6438: An EZH2 inhibitor with a pyridone core.
Uniqueness
6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one is unique due to its specific trifluoroethyl substitution, which imparts distinct physicochemical properties. This substitution enhances its lipophilicity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7F3N4O |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
6-methyl-1-(2,2,2-trifluoroethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7F3N4O/c1-4-13-6-5(7(16)14-4)2-12-15(6)3-8(9,10)11/h2H,3H2,1H3,(H,13,14,16) |
InChI Key |
AKEZOOWPXROVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2CC(F)(F)F)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15236152.png)
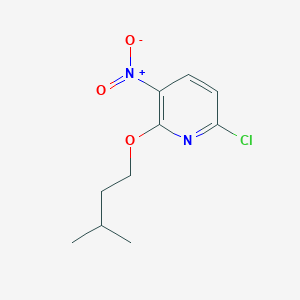
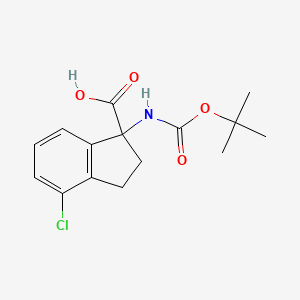

![2-[(1S,2S,6R,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride](/img/structure/B15236168.png)
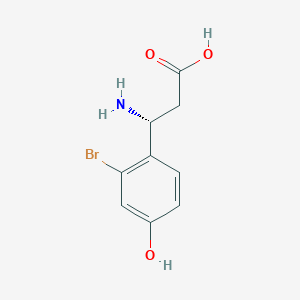

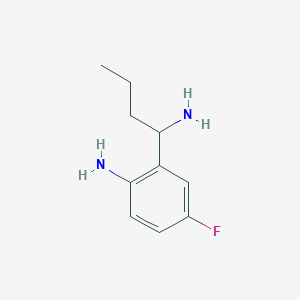

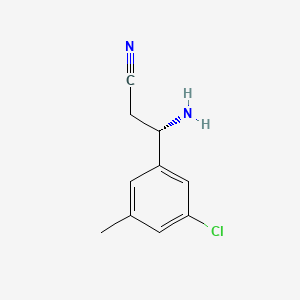

![1-(2-Hydroxy-2-methylpropyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B15236221.png)


